5-Amino-2-methylbenzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-amino-2-methylbenzenesulfonyl chloride with hydrogen fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl fluoride group with a nucleophile, such as an amine or alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Aromatic Substitution: The major products are the corresponding substituted aromatic compounds.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzene-1-sulfonyl fluoride involves the inhibition of specific enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to the formation of a stable covalent bond and inhibition of enzyme activity .
Comparison with Similar Compounds
- 3-Aminobenzene-1-sulfonyl fluoride
- 4-Hydroxybenzene-1-sulfonyl fluoride
- 2-Aminobenzene-1-sulfonyl fluoride
- 4-Fluoro-3-(fluorosulfonyl)benzoic acid
Comparison: 5-Amino-2-methylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and enzyme inhibition profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-amino-2-methylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNBKGKQPAGUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299916 |
Source
|
Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-06-7 |
Source
|
Record name | NSC133677 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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